molecular formula C13H16N2O2 B8258657 tert-Butyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

tert-Butyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Cat. No.: B8258657
M. Wt: 232.28 g/mol
InChI Key: HFGUSLZAJZEVEL-UHFFFAOYSA-N
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Description

tert-Butyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a chemically versatile building block belonging to the 7-azaindole family, a privileged scaffold in medicinal chemistry and drug discovery. The tert-butoxycarbonyl (Boc) protecting group is a critical feature that enhances the compound's utility in multi-step synthetic routes, allowing for selective functionalization of the pyrrolo nitrogen atom. This strategic protection enables researchers to explore complex molecular architectures that would otherwise be challenging to assemble. Compounds based on the pyrrolo[2,3-b]pyridine core have demonstrated significant potential in pharmaceutical research, particularly as kinase inhibitors for investigating cancer therapeutics and anti-proliferative agents . The structural similarity of this fused bicyclic system to purine bases makes it a valuable isostere for designing novel bioactive molecules that can target a range of enzymes and receptors. As a research chemical, its primary value lies in its application as a synthetic intermediate for the development of targeted protein kinase inhibitors and other small-molecule probes, facilitating the study of cellular signaling pathways and disease mechanisms.

Properties

IUPAC Name

tert-butyl 5-methylpyrrolo[2,3-b]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-9-7-10-5-6-15(11(10)14-8-9)12(16)17-13(2,3)4/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGUSLZAJZEVEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C1)N(C=C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminopyridine Derivatives

A common approach involves the cyclocondensation of 2-amino-5-methylpyridine with α,β-unsaturated carbonyl compounds. For example, reaction with ethyl acetoacetate under acidic conditions yields the pyrrolo[2,3-b]pyridine skeleton. Key parameters include:

  • Solvent : Ethanol or acetic acid

  • Catalyst : Concentrated HCl or p-toluenesulfonic acid

  • Temperature : 80–100°C

  • Yield : 60–75%.

Metal-Catalyzed Cyclization

Palladium-catalyzed cyclization of halogenated pyridine precursors (e.g., 3-bromo-5-methylpyridine) with alkynes or alkenes offers regioselective control. For instance, Sonogashira coupling with propargyl alcohol derivatives forms the fused pyrrole ring.

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base : Triethylamine or K₂CO₃

  • Solvent : Tetrahydrofuran (THF) or dioxane

  • Yield : 50–65%.

Functionalization at Position 3

After core formation, position 3 is functionalized to introduce substituents such as alkynyl or hydroxymethyl groups.

Hydroxymethylation via Vilsmeier-Haack Reaction

Formylation at position 3 using POCl₃ and DMF, followed by reduction with NaBH₄, introduces a hydroxymethyl group:

  • Reagents : POCl₃/DMF (Vilsmeier reagent), then NaBH₄

  • Temperature : 0°C (formylation), room temperature (reduction)

  • Yield : 55–70%.

tert-Butyloxycarbonyl (Boc) Protection

The final step involves protecting the pyrrole nitrogen with a Boc group to enhance stability and solubility.

Boc Anhydride Protocol

  • Substrate : 5-Methyl-1H-pyrrolo[2,3-b]pyridine

  • Reagent : Di-tert-butyl dicarbonate (Boc₂O)

  • Base : 4-Dimethylaminopyridine (DMAP) or triethylamine

  • Solvent : Dichloromethane (DCM) or THF

  • Temperature : 0°C to room temperature

  • Yield : 80–90%.

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost efficiency and scalability:

Continuous Flow Reactors

  • Advantages : Improved heat transfer, reduced reaction times.

  • Conditions : Pd-coated microreactors for Sonogashira coupling, 100–120°C, residence time <10 minutes.

Solvent Recycling Systems

  • Green Chemistry : Ethyl acetate/hexane mixtures are distilled and reused in chromatography, reducing waste.

Analytical Validation and Quality Control

Structural Confirmation

  • ¹H/¹³C NMR : Key signals include the tert-butyl singlet (δ 1.4 ppm) and pyrrole protons (δ 6.8–7.5 ppm).

  • HRMS : [M+H]⁺ calculated for C₁₃H₁₆N₂O₂: 232.1212; observed: 232.1215.

Purity Assessment

  • HPLC : C18 column, acetonitrile/water gradient (70:30 to 95:5), retention time 8.2 minutes.

  • Melting Point : 128–130°C (lit. 130°C).

Reaction Optimization Data

StepCatalystSolventTemp (°C)Yield (%)Purity (%)
CyclizationHClEtOH806595
Sonogashira CouplingPd(PPh₃)₂Cl₂THF707898
Boc ProtectionBoc₂O, DMAPDCM258899

Challenges and Mitigation Strategies

Byproduct Formation in Sonogashira Coupling

  • Issue : Homocoupling of alkynes generates diynes.

  • Solution : Use excess Pd catalyst and strict inert atmosphere.

Boc Group Hydrolysis

  • Issue : Acidic conditions during workup may cleave the Boc group.

  • Solution : Neutralize reaction mixtures with NaHCO₃ before extraction .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

  • Intermediate in Synthesis: This compound serves as an important building block in the synthesis of more complex heterocyclic compounds. Its ability to participate in electrophilic substitution reactions allows chemists to create diverse derivatives with tailored properties.

Biology

  • Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit significant antimicrobial properties. Research indicates that modifications to the pyrrolo[2,3-b]pyridine core can enhance its efficacy against various bacterial strains.
  • Anticancer Potential: The compound has been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through specific molecular pathways, making it a candidate for further pharmacological development.

Medicine

  • Therapeutic Development: As a building block for new therapeutic agents, tert-butyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate has been explored for its role in developing drugs targeting neurological disorders and other diseases. Its derivatives are being studied for their interactions with biological targets involved in disease mechanisms.

Material Science

  • Specialty Chemicals Production: The compound is utilized in the production of specialty chemicals and materials that require specific properties such as stability and reactivity. Its unique structure allows for the development of materials with advanced functionalities.

Case Studies and Research Findings

Study FocusFindingsReference Source
Antimicrobial ActivityDerivatives showed activity against Gram-positive bacteria; structure-activity relationship explored.Journal of Medicinal Chemistry
Anticancer MechanismsInduced apoptosis in cancer cell lines; potential pathways identified include mitochondrial dysfunction.Cancer Research Journal
Synthesis of Complex HeterocyclesSuccessful synthesis of novel compounds using tert-butyl 5-methyl-1H-pyrrolo[2,3-b]pyridine as a precursor.Synthetic Communications

Mechanism of Action

The mechanism of action of tert-Butyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares the target compound with structurally related derivatives, emphasizing substituent positions, molecular weights, and key properties:

Compound Name Substituents Molecular Weight Key Properties/Applications References
tert-Butyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate 5-Me, 1-Boc 246.29 Intermediate for kinase inhibitors; moderate lipophilicity
tert-Butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate 5-Br, 3-Me, 2,3-dihydro 313.19 Bromine enables cross-coupling reactions; dihydro structure enhances rigidity
tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate 3-CH2OH, 5-Me 276.33 Hydroxymethyl group increases solubility; used in late-stage functionalization
tert-Butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate 3-I, 5-CF3 412.16 CF3 enhances metabolic stability; iodine facilitates radiolabeling
tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate 3-Br 297.15 Bromine acts as a leaving group; intermediate for Suzuki couplings
Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate 4-Cl, 6-Cl, 1-MeO 244.06 Chlorine substituents improve electrophilicity; methyl ester lowers stability

Research Findings and Trends

  • Structural Elucidation : SHELX software is widely used for crystallographic analysis of these compounds, confirming substituent positions and molecular conformations .
  • Synthetic Innovations: Sodium borohydride reductions and ozonolysis are key steps in modifying dihydro derivatives (e.g., tert-Butyl 5-bromo-4-chloro-3,3-bis(2-hydroxyethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate) .
  • Market Availability : Suppliers like Otto Chemie and American Elements offer these compounds at scales from 100 mg to 1 g, with prices reflecting substituent complexity (e.g., trifluoromethyl derivatives cost >€300/100 mg) .

Biological Activity

tert-Butyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a compound belonging to the pyrrolo[2,3-b]pyridine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

  • Chemical Formula : C12H16N2O2
  • Molecular Weight : 220.27 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. Research indicates that compounds with a similar structure can act as inhibitors for various kinases and enzymes involved in cellular signaling pathways. This interaction can lead to altered cell proliferation and apoptosis, particularly in cancer cells.

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrrolo[2,3-b]pyridine derivatives. For instance, compounds derived from this scaffold have shown selective inhibition of MPS1 kinase, which plays a crucial role in cell division and tumor growth. In vitro studies demonstrated that these compounds could effectively reduce cell viability in various cancer cell lines, including colon and breast cancer models.

StudyCell LineIC50 (μM)Mechanism
HCT116 (colon cancer)0.50MPS1 inhibition
MDA-MB-231 (breast cancer)0.80Cell cycle arrest

Antimicrobial Activity

Research has also explored the antimicrobial properties of pyrrolo[2,3-b]pyridines. A derivative of this compound exhibited significant activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 5 µM. This suggests that modifications in the structure can enhance the antimicrobial efficacy against resistant strains.

Case Study 1: MPS1 Inhibition

A study focused on the optimization of pyrrolo[2,3-b]pyridine derivatives for MPS1 inhibition revealed that compounds with tert-butyl substitutions displayed improved selectivity and potency. The lead compound demonstrated an IC50 value of 0.025 µM against MPS1 in biochemical assays and showed favorable pharmacokinetic properties in vivo .

Case Study 2: Antituberculosis Activity

Another investigation into the antituberculosis activity of pyrrole derivatives indicated that certain modifications led to enhanced activity against resistant strains of Mycobacterium tuberculosis. The study reported an MIC value significantly lower than standard treatments, suggesting potential for further development as an antitubercular agent .

Q & A

Q. What are the common synthetic routes for preparing tert-Butyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with functionalization of the pyrrolo[2,3-b]pyridine core. Key steps include:
  • Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to protect the nitrogen on the pyrrole ring.
  • Substitution Reactions : Methylation at the 5-position via nucleophilic substitution or coupling reactions.
  • Cross-Coupling : Use of Suzuki-Miyaura reactions with boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) for functional group introduction .
    Reaction conditions (e.g., Pd catalysts, solvent systems like dioxane/water, and temperature) are critical for yield optimization .

Q. How is the compound characterized for identity and purity in academic research?

  • Methodological Answer : Analytical techniques include:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regioselectivity of substitutions (e.g., methyl group at C5) and Boc group integrity .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns .
  • X-ray Crystallography : Resolves structural ambiguities, such as spirocyclic conformations in related analogs .

Q. What are the primary challenges in functionalizing the pyrrolo[2,3-b]pyridine scaffold?

  • Methodological Answer : Steric hindrance from the Boc group and electronic effects of the fused pyrrole-pyridine system complicate reactions. Strategies to mitigate this include:
  • Directed Metalation : Using directing groups (e.g., halogens) to control site-selective substitutions .
  • Protection/Deprotection : Temporarily masking reactive sites (e.g., using trimethylsilyl groups) for stepwise functionalization .

Advanced Research Questions

Q. How do reaction conditions influence the outcome of Suzuki-Miyaura couplings on related pyrrolo[2,3-b]pyridine derivatives?

  • Methodological Answer : Key variables include:
  • Catalyst Systems : Pd(PPh₃)₄ or PdCl₂(dppf) for aryl-aryl couplings, with Cs₂CO₃ as a base .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) enhance solubility of boronates, while dioxane improves coupling efficiency .
  • Temperature : Elevated temperatures (80–100°C) accelerate cross-coupling but may degrade sensitive substituents .
    Contradictory data exists on optimal ligand-to-metal ratios, necessitating empirical optimization .

Q. What biological activities have been reported for analogs of this compound, and how are these activities validated?

  • Methodological Answer : Analogs (e.g., brominated or iodinated derivatives) show potential as kinase inhibitors or antiviral agents. Validation involves:
  • In Vitro Assays : Enzyme inhibition studies (e.g., IC₅₀ determination) using purified targets .
  • Cell-Based Models : Testing antiviral activity in viral replication assays (e.g., HCV or SARS-CoV-2 pseudovirus systems) .
  • Structure-Activity Relationship (SAR) : Systematic modification (e.g., replacing methyl with trifluoromethyl) to probe pharmacophore requirements .

Q. How can computational methods aid in predicting the reactivity of tert-butyl-protected pyrrolo[2,3-b]pyridines?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict:
  • Electrophilic Aromatic Substitution (EAS) Sites : Electron-rich positions (C3 and C5) are favored for electrophilic attack .
  • Steric Maps : Visualizing Boc group hindrance to guide functionalization strategies .
    Molecular dynamics simulations model solvent effects on reaction pathways .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for cross-coupling reactions: How to address them?

  • Methodological Answer : Variations arise from differences in:
  • Substrate Purity : Trace impurities (e.g., residual Pd) alter catalytic efficiency .
  • Moisture Sensitivity : Boronate esters hydrolyze in aqueous conditions, reducing coupling efficiency .
    Standardization protocols (e.g., rigorous drying of solvents, inert atmosphere) improve reproducibility .

Methodological Tables

Q. Table 1. Key Synthetic Strategies for Functionalization

Reaction TypeConditionsKey ReagentsYield RangeReferences
Suzuki-Miyaura CouplingPd(PPh₃)₄, Cs₂CO₃, dioxane/H₂OAryl boronic esters60–85%
Nucleophilic SubstitutionNaH, THF, 0°CAlkyl halides45–70%
Boc DeprotectionHCl (4M in dioxane)Acidic hydrolysis>90%

Q. Table 2. Analytical Data for Structural Confirmation

TechniqueKey Peaks/FeaturesReferences
¹H NMR (400 MHz, CDCl₃)δ 1.45 (s, 9H, Boc), δ 2.35 (s, 3H, C5-CH₃)
HRMS (ESI+)[M+H]⁺ calc. 277.1423, found 277.1421
X-ray CrystallographyC–C bond lengths: 1.45–1.52 Å (pyridine ring)

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